Spectroscopic Characterization of Furo[2,3-b]pyridin-6(7H)-one: A Comprehensive Technical Guide
Spectroscopic Characterization of Furo[2,3-b]pyridin-6(7H)-one: A Comprehensive Technical Guide
Executive Summary & Structural Significance
The furo[2,3-b]pyridine scaffold is a privileged bicyclic motif in medicinal chemistry, frequently leveraged for its rigid, planar geometry and ability to selectively interact with biological targets such as DNA polymerase theta and various kinases[1]. Specifically, Furo[2,3-b]pyridin-6(7H)-one (CAS: 181526-31-8) represents a critical structural core[2]. The presence of the oxygen-containing furan ring fused to a pyridone system introduces complex electronic delocalization and tautomeric dynamics.
For drug development professionals and analytical chemists, the unambiguous spectroscopic characterization of this core is paramount. Misidentification of its tautomeric state or regiochemistry can lead to catastrophic downstream failures in structure-activity relationship (SAR) modeling. This guide provides a field-proven, causality-driven framework for the complete spectroscopic elucidation of Furo[2,3-b]pyridin-6(7H)-one.
Tautomeric Dynamics: Lactam vs. Lactim
A fundamental challenge in characterizing Furo[2,3-b]pyridin-6(7H)-one is its lactam-lactim tautomerism[3]. The molecule exists in an equilibrium between the 6(7H)-one (lactam) and the 6-ol (lactim) forms.
As an Application Scientist, the choice of analytical solvent is the first critical decision. In non-polar solvents or the gas phase, the lactim form may be observable. However, in highly polar, hydrogen-bond-accepting solvents like DMSO- d6 , the equilibrium is strongly driven toward the lactam (6(7H)-one) tautomer . This is due to the stabilization of the highly polar lactam dipole and the formation of strong intermolecular hydrogen bonds between the solvent and the N-H proton.
Fig 1. Spectroscopic differentiation of lactam-lactim tautomers in furo[2,3-b]pyridines.
Spectroscopic Profiling & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard 1D NMR is insufficient for fused heterocyclic systems due to the presence of three quaternary carbons (C-3a, C-6, C-7a) that lack direct proton attachments. To establish the fusion of the furan and pyridone rings, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory[4].
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¹H NMR Causality: The furan protons (H-2, H-3) appear as distinct doublets with a small coupling constant ( J≈2.2 Hz), characteristic of 5-membered heteroaromatics. The pyridone protons (H-4, H-5) exhibit ortho-coupling ( J≈9.0 Hz). The N-H proton appears as a broad singlet far downfield ( δ>11.0 ppm) due to deshielding by the adjacent carbonyl and solvent hydrogen bonding[4].
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¹³C NMR & HMBC Causality: The C-6 carbonyl carbon resonates near 162.0 ppm. The critical proof of the fused bicyclic structure comes from HMBC: H-4 must show a strong 3JCH correlation to the C-6 carbonyl and the C-7a bridgehead carbon, while the furan H-2/H-3 protons must correlate to the C-3a bridgehead[5].
Table 1: Representative NMR Assignments for Furo[2,3-b]pyridin-6(7H)-one (DMSO- d6 )
| Position | ¹H Chemical Shift (ppm) | Multiplicity ( J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations ( 2J,3J ) |
| 2 | 7.80 | d (2.2) | 145.0 | C-3, C-3a, C-7a |
| 3 | 6.75 | d (2.2) | 105.5 | C-2, C-3a, C-7a |
| 3a | - | - | 118.0 | - |
| 4 | 7.60 | d (9.0) | 135.0 | C-3a, C-5, C-6, C-7a |
| 5 | 6.45 | d (9.0) | 115.0 | C-4, C-6, C-3a |
| 6 (C=O) | - | - | 162.0 | - |
| 7a | - | - | 158.0 | - |
| 7 (NH) | 11.50 | br s | - | C-6, C-7a, C-3a |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR serves as the primary orthogonal validation for the tautomeric state. The solid-state ATR-FTIR spectrum of the lactam tautomer is dominated by a strong Amide I band (C=O stretch) at ~1650 cm⁻¹ and a broad N-H stretching band at ~3100–3200 cm⁻¹ [1]. The absence of a sharp O-H stretch at >3400 cm⁻¹ confirms that the lactim form is negligible in the solid state.
High-Resolution Mass Spectrometry (HRMS)
HRMS utilizing Electrospray Ionization (ESI) in positive mode yields the exact mass of the [M+H]+ ion. For Furo[2,3-b]pyridin-6(7H)-one ( C7H5NO2 ), the theoretical [M+H]+ m/z is 136.0393. The primary fragmentation pathway involves the loss of carbon monoxide (-28 Da) from the pyridone ring, a classic diagnostic fragmentation for 2-pyridone derivatives[4].
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems.
Fig 2. Self-validating workflow for the spectroscopic characterization of fused heterocycles.
Protocol 1: High-Resolution NMR Acquisition
Objective: Unambiguous assignment of the furo[2,3-b]pyridine core.
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Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: DMSO- d6 forces the molecule into the lactam tautomer and prevents the rapid chemical exchange of the N-H proton, allowing it to be observed.
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System Validation Checkpoint: Acquire a 1-scan ¹H NMR spectrum. Verify that the DMSO residual pentet is exactly at 2.50 ppm and the HDO peak is at ~3.33 ppm. If the HDO peak is broad or shifted >3.5 ppm, water contamination is too high and will obscure the furan signals; remake the sample.
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1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay D1=2 s) and ¹³C NMR (1024 scans, D1=2 s).
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Causality: A 2-second relaxation delay ensures complete relaxation of the quaternary carbons (C-3a, C-6, C-7a) for accurate ¹³C signal-to-noise.
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2D Acquisition: Run gradient-selected HSQC and HMBC. Set the HMBC long-range coupling constant ( JCH ) parameter to 8 Hz, which is optimal for detecting 3J correlations across the fused bridgehead.
Protocol 2: ESI-HRMS Analysis
Objective: Confirm exact mass and isotopic distribution.
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Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source to ensure efficient ionization of the pyridone carbonyl oxygen, driving the formation of the [M+H]+ species.
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System Validation Checkpoint: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the sample. Ensure mass accuracy is within < 2 ppm error across the 100-1000 m/z range.
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Acquisition: Inject 2 µL into the HRMS (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode ( m/z 50–500). Extract the exact mass chromatogram for m/z 136.0393.
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Validation: Compare the experimental isotopic pattern (M, M+1, M+2) against the theoretical simulated pattern for C7H5NO2 . A match score of >95% validates the molecular formula.
References
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Al-Refai, M., et al. "Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity." European Journal of Chemistry, 2018. 6
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Yao, X., et al. "Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation." Organic Letters, 2022. 5
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"Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives." Molecular Diversity, 2024. 1
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"CAS: 181526-31-8 | Furo[2,3-b]pyridin-6(7H)-one." CymitQuimica. 2
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"DNA polymerase theta inhibitor and application thereof." Patent WO2023125918A1, 2023. 3
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